EGF Receptor Substrate 2 Phospho-Tyr5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

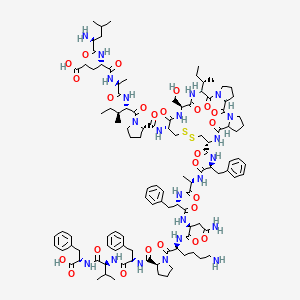

EGF Receptor Substrate 2 (Phospho-Tyr5) is a biologically active peptide derived from an autophosphorylation site (Tyr992) of epidermal growth factor receptor (EGFR).

Wissenschaftliche Forschungsanwendungen

Peptide Substrate Recognition and EGF Receptor

The EGF receptor prefers substrates with acidic residues near the phosphorylation site. A study developed a peptide substrate, tyrsub, based on the human erythrocyte Band 3 sequence, demonstrating the lowest apparent Km for phosphorylation by the EGF receptor. This research indicates the critical role of the tyrosyl residue in substrate recognition for peptide substrates (Guyer et al., 1994).

Regulation of EGF Receptor by Protein Kinase C

Protein kinase C phosphorylates the EGF receptor at Thr654, which regulates its tyrosine-protein kinase activity and affinity for EGF. A study testing the phosphorylation hypothesis revealed that Thr654 phosphorylation is linked to the receptor's tyrosine-protein kinase activity but not its EGF affinity. This underscores the complexity of EGF receptor regulation (Davis, 1988).

Impact of Tyrosine Self-Phosphorylation Mutation on EGF Receptor

The primary sites of tyrosine self-phosphorylation in the EGF receptor are crucial for its function. A study mutated Tyr1173 and found that while high-affinity EGF binding remained, the receptor's maximal biological activity was modulated, highlighting the significance of this phosphorylation site (Bertics et al., 1988).

Role of EGF in Modulating Receptor Kinase Specificity

EGF stimulation affects the binding affinity of the EGFR kinase for specific substrates. A study found that EGF increased the binding affinity for certain peptides, altering the receptor kinase's specificity toward different physiological targets. This is a pivotal factor in understanding how ligand-regulated changes impact EGFR's cellular functions (Fan et al., 2004).

Eigenschaften

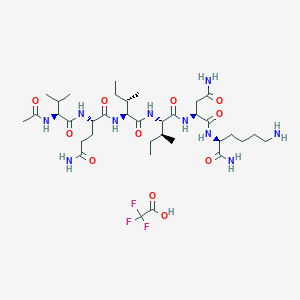

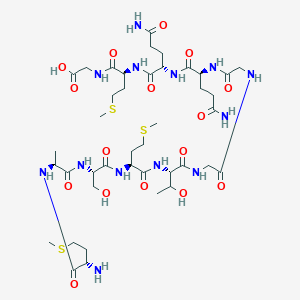

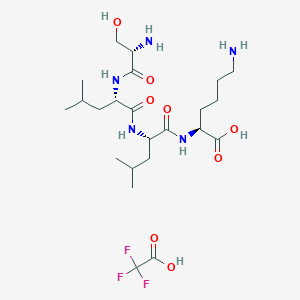

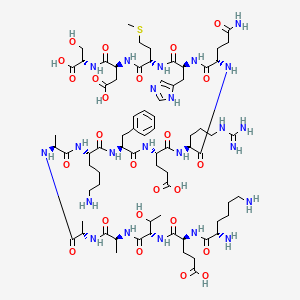

Molekularformel |

C₅₄H₈₂N₁₃O₂₄ |

|---|---|

Molekulargewicht |

1328.28 |

Sequenz |

One Letter Code: HDADE-pTyr-LIPQQG-OH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)